Acetamide, N-(((2-(diethylamino)ethyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)methylene)-, monohydrochloride

Description

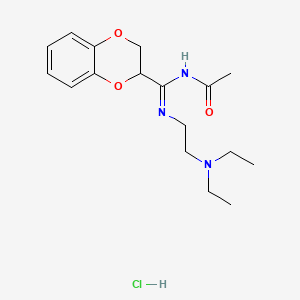

This compound is a structurally complex acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety, a diethylaminoethylamino group, and a methylene bridge.

Properties

CAS No. |

130482-67-6 |

|---|---|

Molecular Formula |

C17H26ClN3O3 |

Molecular Weight |

355.9 g/mol |

IUPAC Name |

N-[N-[2-(diethylamino)ethyl]-C-(2,3-dihydro-1,4-benzodioxin-3-yl)carbonimidoyl]acetamide;hydrochloride |

InChI |

InChI=1S/C17H25N3O3.ClH/c1-4-20(5-2)11-10-18-17(19-13(3)21)16-12-22-14-8-6-7-9-15(14)23-16;/h6-9,16H,4-5,10-12H2,1-3H3,(H,18,19,21);1H |

InChI Key |

KDRHNGIUZGJPIN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN=C(C1COC2=CC=CC=C2O1)NC(=O)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(((2-(diethylamino)ethyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)methylene)-, monohydrochloride typically involves multiple stepsThe final step involves the formation of the acetamide linkage and the addition of the hydrochloride group to form the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(((2-(diethylamino)ethyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)methylene)-, monohydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can modify the benzodioxin ring or the diethylaminoethyl group.

Reduction: This reaction can reduce any oxidized forms of the compound back to their original state.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups into the molecule .

Scientific Research Applications

Acetamide, N-(((2-(diethylamino)ethyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)methylene)-, monohydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of Acetamide, N-(((2-(diethylamino)ethyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)methylene)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The following table compares the target compound with structurally related acetamide derivatives, emphasizing substituents, functional groups, and known applications.

Key Findings:

Chloro Substituent: Unlike alachlor, pretilachlor, and dimethenamid, the target compound lacks a chloro group, which is a hallmark of herbicidal acetamides. This suggests divergent mechanisms of action, possibly targeting non-plant systems (e.g., neurological or microbial targets) .

Benzodioxin Core: The 1,4-benzodioxin moiety distinguishes it from thienyl or phenyl-substituted analogs.

Aminoalkyl Side Chain: The diethylaminoethylamino group introduces tertiary amine functionality, enabling salt formation (as HCl) and pH-dependent solubility. This contrasts with the alkoxy or methoxymethyl groups in herbicidal analogs, which prioritize lipophilicity for membrane penetration .

Biological Activity

Acetamide, N-(((2-(diethylamino)ethyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)methylene)-, monohydrochloride is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula and features a unique structure that includes a benzodioxin moiety linked to a diethylaminoethyl group via an acetamide bond. The synthesis typically involves several steps:

- Formation of the Benzodioxin Ring : This is achieved through cyclization reactions involving suitable precursors.

- Acylation : The benzodioxin intermediate is acylated with an acyl chloride to introduce the acetamide functionality.

- Alkylation : The final step involves the alkylation with diethylaminoethyl chloride to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor or receptor modulator, influencing various cellular pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in signal transduction or metabolic processes, potentially leading to anticancer effects or anti-inflammatory responses.

- Receptor Modulation : It may bind to specific receptors in the central nervous system or other tissues, affecting neurotransmitter release and neuronal excitability.

Anticancer Activity

Recent studies have investigated the anticancer potential of acetamide derivatives. For instance, compounds similar to N-(((2-(diethylamino)ethyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)methylene)- have shown promising results in inhibiting tumor growth in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7l | U87MG | 0.27 | HO-1 Inhibition |

| 4 | U87MG | 28.8 | HO-1 Inhibition |

These results indicate that structural modifications can significantly influence the biological activity of acetamides.

Antimicrobial Activity

Acetamides have also been studied for their antimicrobial properties. Some derivatives exhibit moderate activity against gram-positive bacteria, which is enhanced by specific substituents on the aromatic ring:

| Compound | Activity Type | Target Organism | Observations |

|---|---|---|---|

| 30 | Antimicrobial | Gram-positive bacteria | Moderate activity observed |

| 36 | Antimicrobial | Gram-negative bacteria | Active against multiple strains |

The presence of functional groups such as methoxy or piperidine has been linked to increased potency against various microbial strains.

Case Studies

- Inhibition Studies : A study focused on the inhibition of heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress response. Compounds derived from acetamides showed varied IC50 values, indicating differing potencies based on structural variations.

- Neuropharmacological Effects : Another investigation revealed that certain acetamide derivatives could modulate neurotransmitter levels in animal models, suggesting potential applications in treating neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.